molecular formula C16H21BrN4 B12739501 Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- CAS No. 108774-53-4

Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl-

Cat. No.: B12739501
CAS No.: 108774-53-4
M. Wt: 349.27 g/mol
InChI Key: HMHUEEIZRJFBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves several steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core differentiates it from similar compounds with pyridine or other heterocyclic cores, potentially offering unique interactions and applications .

Properties

CAS No.

108774-53-4

Molecular Formula

C16H21BrN4

Molecular Weight

349.27 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H21BrN4/c1-13-8-9-18-16(19-13)21(11-10-20(2)3)12-14-4-6-15(17)7-5-14/h4-9H,10-12H2,1-3H3

InChI Key

HMHUEEIZRJFBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N(CCN(C)C)CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.